Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18067133
InChI: InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol

Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate

CAS No.:

Cat. No.: VC18067133

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate -

Specification

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
IUPAC Name tert-butyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate
Standard InChI InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Standard InChI Key CSJYQVRANWPDNU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate (C₁₃H₁₇BrN₂O₂) features a cyclopropane ring directly attached to a pyridine heterocycle at the 2-position, with a bromine atom at the 5-position of the pyridine. The tert-butyl carbamate group (-OC(=O)N(C(CH₃)₃)) provides steric protection to the amine, enhancing stability during synthetic manipulations. The SMILES string CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)Br explicitly defines the connectivity, emphasizing the cyclopropane’s sp³ hybridization and the planar pyridine ring .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇BrN₂O₂
Molecular Weight313.19 g/mol
IUPAC Nametert-butyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF
StabilityStable under inert conditions

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step routes:

  • Cyclopropane Formation: A [2+1] cycloaddition between a pyridine-containing diene and a carbene precursor generates the cyclopropane ring.

  • Carbamate Protection: Reaction with tert-butyl carbamate under basic conditions (e.g., NaH/DMF) installs the protective group .

Industrial Production

Suppliers like Suzhou Rovathin Foreign Trade Co., Ltd. offer the compound at ≥97% purity, priced at ~$500/gram . Scaling production requires optimizing cyclopropanation yields, often hindered by ring strain and side reactions.

Applications in Pharmaceutical Chemistry

Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura couplings, forming biaryl structures prevalent in kinase inhibitors. For example, coupling with boronic acids yields derivatives with enhanced binding to ATP pockets .

PROTAC Development

As a Protein Degrader Building Block (per Aladdin Scientific ), the compound’s rigid cyclopropane scaffold facilitates ternary complex formation between target proteins and E3 ubiquitin ligases, enabling selective degradation.

Comparative Reactivity

Unlike its pyrimidine analog (PubChem CID 125514490 ), the pyridine-based structure exhibits higher electron density, favoring electrophilic substitutions at the 3-position.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
tert-Butyl (5-bromopyridin-3-yl)carbamateC₁₀H₁₃BrN₂O₂Lacks cyclopropane; simpler
tert-Butyl (5-bromopyrimidin-2-yl)carbamateC₁₀H₁₃BrN₂O₂Pyrimidine vs. pyridine
tert-Butyl 1-(5-chloropyridin-2-yl)cyclopropylcarbamateC₁₃H₁₇ClN₂O₂Chlorine substitution alters reactivity

The cyclopropane ring in tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate imposes steric constraints that enhance conformational rigidity, a critical factor in drug-target interactions .

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